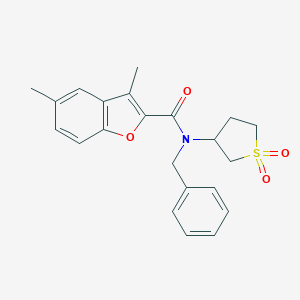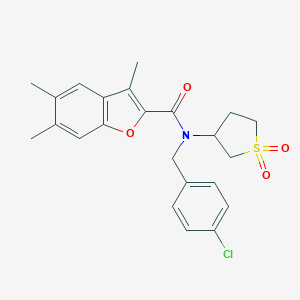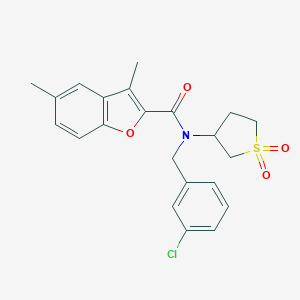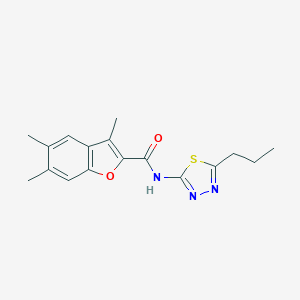![molecular formula C13H14ClN5O2S B385374 2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine CAS No. 622806-58-0](/img/structure/B385374.png)
2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C13H14ClN5O2S and a molecular weight of 339.8 g/mol. This compound features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a 6-chloropyridin-3-ylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is studied for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
2-(4-[(6-Chloropyridin-3-yl)sulfonyl]piperazin-1-yl)ethan-1-ol:
Uniqueness
2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine stands out due to its unique combination of a pyrimidine ring, a piperazine moiety, and a 6-chloropyridin-3-ylsulfonyl group
Properties
CAS No. |
622806-58-0 |
|---|---|
Molecular Formula |
C13H14ClN5O2S |
Molecular Weight |
339.8g/mol |
IUPAC Name |
2-[4-(6-chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H14ClN5O2S/c14-12-3-2-11(10-17-12)22(20,21)19-8-6-18(7-9-19)13-15-4-1-5-16-13/h1-5,10H,6-9H2 |
InChI Key |
LGUAHGXHIOKRTP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CN=C(C=C3)Cl |
solubility |
1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385291.png)

![1-(3-ethoxy-4-hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385295.png)
![3-ethoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385297.png)


![4-bromo-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B385300.png)
![2-(3-methylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385302.png)
![Methyl4-{4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}phenylether](/img/structure/B385304.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B385307.png)
![N-[4-(aminosulfonyl)benzyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B385311.png)
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B385312.png)
![4-methoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B385314.png)
